3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine
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Overview
Description
3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine is a heterocyclic compound with a fascinating structure. Let’s break it down:
3-Nitro: Refers to the nitro group (NO₂) attached to the pyrrole ring.
N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl): This part contains a pyridine ring (pyridin-2-yl), connected to an ethyl chain with a sulfur atom (sulfanyl) and a methyl group (methyl).
1H-pyrrol-2-amine: The core structure is a pyrrole ring with an amino group (NH₂) at position 2.
Preparation Methods
Synthetic Routes::
C–C Bond Cleavage Route:
One-Pot Tandem Cyclization/Bromination:
Industrial Production:: The industrial-scale synthesis of this compound would likely involve optimization of the above methods for efficiency and scalability.
Chemical Reactions Analysis
3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine can undergo various reactions:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Reduction: Reduction of the nitro group to an amino group.
Cyclization: Formation of imidazopyridines.
Common reagents include reducing agents (e.g., LiAlH₄), nucleophiles (e.g., amines), and catalysts (e.g., Cu).
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: As a precursor for other compounds.
Mechanism of Action
The exact mechanism remains to be elucidated, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to understand its effects fully.
Properties
CAS No. |
112598-30-8 |
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Molecular Formula |
C12H14N4O2S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
3-nitro-N-[2-(pyridin-2-ylmethylsulfanyl)ethyl]-1H-pyrrol-2-amine |
InChI |
InChI=1S/C12H14N4O2S/c17-16(18)11-4-6-14-12(11)15-7-8-19-9-10-3-1-2-5-13-10/h1-6,14-15H,7-9H2 |
InChI Key |
OGWNKQBYDIKVII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSCCNC2=C(C=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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